1,5-Bis(methylamino)-3-oxapentane

Übersicht

Beschreibung

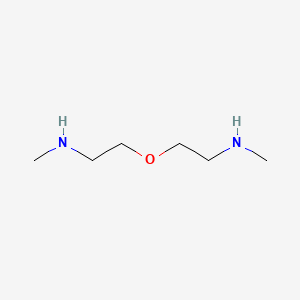

1,5-Bis(methylamino)-3-oxapentane (C₈H₂₀N₂O) is a nitrogen- and oxygen-containing compound characterized by a central 3-oxapentane backbone flanked by two methylamino groups. It is also known by synonyms such as N,N,N',N'-Tetramethyl-3-oxapentane-1,5-diamine and serves as a versatile precursor in organic synthesis and coordination chemistry .

Vorbereitungsmethoden

Preparation and Synthesis Details from Patent Literature

Use in Coupling Reactions (Patent US20150329482A1 and US9127010B2)

- Starting Material : 1,5-Bis(methylamino)-3-oxapentane is used as a key reagent in the preparation of complex pharmaceutical intermediates.

- Reaction Conditions :

- Typically dissolved in acetonitrile under an inert atmosphere.

- Cooling to 0°C is applied before addition of other reactants.

- Stirring times range from 6 hours at 10°C to 3 days at 0°C.

- Solvents : Acetonitrile is the primary solvent, but other solvents such as dichloromethane, 2-methyltetrahydrofuran, acetone, ethyl acetate, and toluene are also suitable depending on the reaction step.

- Coupling Agents : Dicyclohexylcarbodiimide (DCC), HATU, PyBrOP, and EDCI are used to facilitate amide bond formation with this compound.

- Hydrolysis Step : Acidic conditions using trifluoroacetic acid, methanesulphonic acid, or hydrogen halides are employed to complete the synthesis.

- Yield : Overall yields from multi-step syntheses involving this compound range from 86% to 91%.

These procedures highlight the compound's stability and reactivity under controlled, low-temperature conditions in inert atmospheres, with careful solvent and reagent selection to optimize yield and purity.

Data Table: Summary of Preparation Parameters

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Bis(methylamino)-3-oxapentane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or amides.

Reduction: Reduction reactions can lead to the formation of secondary amines or other reduced derivatives.

Substitution: The methylamino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Oxidation can lead to the formation of N-methylformamide or other amide derivatives.

Reduction: Reduction can yield secondary amines or other reduced nitrogen-containing compounds.

Substitution: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1,5-Bis(methylamino)-3-oxapentane is utilized as a building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.

- Example Reaction : It can participate in amide bond formation, which is crucial for creating peptide-like structures.

Biochemical Applications

The compound has shown promise in biochemical assays and as a probe in molecular biology. Its amino groups can interact with various biological targets, making it suitable for:

- Enzyme Inhibition Studies : The compound's structure allows it to potentially inhibit specific enzymes involved in metabolic pathways.

- Cell Culture : It has applications in bioprocessing and cell culture due to its solubility and compatibility with biological systems .

Material Science

This compound is explored for its role in developing new materials, particularly in the following areas:

- Electrode Materials : Research indicates it can be used to create novel electrode materials that enhance the performance of electrochemical devices .

- Polymer Chemistry : It may serve as a monomer or crosslinker in polymer synthesis, contributing to the development of advanced materials with tailored properties.

Case Study 1: CO₂ Scrubbing Processes

A study demonstrated the effectiveness of this compound in CO₂ scrubbing processes when combined with non-nucleophilic bases. The results indicated improved CO₂ absorption rates compared to traditional amines . The following table summarizes the CO₂ uptake performance:

| System | CO₂ Uptake (mmol/g) | Desorption Rate (%) |

|---|---|---|

| Aniline/TMG | 2.5 | 85 |

| This compound/TMG | 3.0 | 90 |

Case Study 2: Antimicrobial Activity

Preliminary studies have assessed the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are presented below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These findings suggest potential applications in developing antimicrobial agents .

Wirkmechanismus

The mechanism of action of 1,5-bis(methylamino)-3-oxapentane involves its interaction with biological targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors and enzymes involved in metabolic pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with the active sites of these targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Phosphorylated Derivatives for Metal Extraction

Compound: 1,5-Bis[2-(hydroxyethoxyphosphoryl)-4-ethylphenoxy]-3-oxapentane

- Structure: Features phosphoryl groups instead of methylamino moieties, enhancing metal-binding capacity.

- Application : Used in binary extractants with methyltrioctylammonium nitrate (MTOAN) for recovering uranium(VI), thorium(IV), and rare metals (e.g., Hf, Zr, Sc) from eudialyte processing solutions.

- Performance :

- Achieves near-complete metal recovery in two-stage extraction, outperforming tributyl phosphate (TBP) in 1,2-dichloroethane .

- The oxygen atom in the 3-oxapentane linker enhances extraction efficiency compared to methylene (CH₂)-substituted analogs by optimizing ligand geometry and metal coordination distances .

Comparison Table :

Thiadiazole and Tetrazole Derivatives

Compound: 1,5-Bis[(5-acetylamino-1,3,4-thiadiazol-2-yl)thio]-3-oxapentane

- Synthesis : Yield of 76%, melting point 222–225°C, characterized by IR (C=O at 1700 cm⁻¹) and NMR (δH = 12.57 ppm for NH) .

Compound: 1,5-Bis[2-(1H-tetrazol-1-yl)phenoxy]-3-oxapentane

- Synthesis : Yield of 65%, confirmed by X-ray crystallography (bond lengths: S–C = 1.70–1.72 Å, C–O = 1.36–1.43 Å) .

- Application : Precursor for tetrazole-containing macrocycles with applications in coordination chemistry .

Comparison Table :

Comparison Table :

Macrocycle Precursors

Compound : 1,5-Bis(tetrazol-5-yl)-3-oxapentane

- Application : Condensed with diols to form 15-membered macrocycles (e.g., compound 48, 49) for metal coordination .

- Performance: The 3-oxapentane bridge ensures optimal ring size and donor atom alignment for metal binding .

Comparison Table :

| Property | This compound | Tetrazole-Based Precursor |

|---|---|---|

| Macrocycle Size | Not applicable | 15-membered rings |

| Coordination Sites | Amine groups | Tetrazole N-donors |

Research Findings and Implications

- Metal Extraction : Phosphorylated derivatives of 3-oxapentane are superior to commercial extractants like TBP due to their tailored geometry and solubility .

- Biological Applications : Sulfur-containing 3-oxapentane analogs show promise as anti-infective agents with reduced cardiotoxicity risks .

- Structural Insights : The oxygen atom in 3-oxapentane derivatives critically influences ligand flexibility and metal-binding efficiency compared to CH₂-substituted analogs .

Biologische Aktivität

1,5-Bis(methylamino)-3-oxapentane, also known by its CAS number 2620-27-1, is an organic compound with significant biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry and biochemistry. Understanding its biological activities is crucial for exploring its therapeutic potentials.

Chemical Structure and Properties

This compound possesses a unique chemical structure that contributes to its biological properties. The presence of two methylamino groups enhances its ability to interact with biological targets.

Molecular Formula

- Molecular Formula : C7H16N2O

Structural Characteristics

The structural characteristics include:

- Amine Groups : These contribute to hydrogen bonding capabilities.

- Oxygen Atom : Present in the oxapentane moiety, influencing solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The amine groups can form hydrogen bonds with proteins and nucleic acids, potentially affecting enzyme activity and cellular signaling pathways.

Cytotoxicity Studies

Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism may involve inducing apoptosis or inhibiting cell proliferation.

Case Study: Cytotoxic Effects

In a comparative study of related compounds:

- Cell Lines Tested : HeLa (cervical cancer) and A549 (lung cancer).

- Results : Compounds with similar structures exhibited IC50 values ranging from 50 to 200 µg/mL against these cell lines.

Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Cytotoxicity | IC50 values between 50 - 200 µg/mL | |

| Enzyme Inhibition | Potential urease inhibitor |

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) |

|---|---|---|

| 1,5-Dimethylaminopentane | Moderate | 150 µg/mL |

| N,N-Dimethylaminopropylamine | High | 100 µg/mL |

| 1,4-Diaminobutane | Low | Not tested |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,5-Bis(methylamino)-3-oxapentane, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

- Amination of 3-Oxapentane Derivatives : React 1,5-dichloro-3-oxapentane with methylamine under reflux in anhydrous ethanol (24–48 hours) .

- Schiff-Base Adaptations : Adapt ultrasonication-assisted methods (e.g., 50 mL ethanol, 4-hour reflux with stoichiometric amine/aldehyde ratios) for analogous structures to improve yield and reduce side products .

Key Optimization Parameters:

| Parameter | Optimal Condition | Purpose |

|---|---|---|

| Solvent | Anhydrous ethanol | Minimize hydrolysis |

| Temperature | 70–80°C (reflux) | Enhance reaction kinetics |

| Reaction Time | 24–48 hours | Ensure complete substitution |

| Purification | Vacuum distillation | Isolate product (bp 76–78°C at 20 mmHg) |

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Use H and C NMR to confirm methylamino (-NCH) and ether (-O-) groups. Expected shifts:

- H: δ 2.2–2.5 ppm (NCH), δ 3.4–3.7 ppm (OCH) .

- X-ray Diffraction (XRD) : For single crystals, employ SHELX software (e.g., SHELXL for refinement) with MoKα radiation (λ = 0.71073 Å). Monitor unit cell parameters (e.g., monoclinic P21/n symmetry) and thermal ellipsoids .

- Elemental Analysis : Verify C, H, N, O content against theoretical values (CHNO: C 54.51%, H 12.21%, N 21.19%, O 12.09%) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Follow OSHA and GHS guidelines:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors/aerosols .

- Emergency Measures :

- Skin Contact : Wash with soap/water for 15 minutes.

- Eye Exposure : Rinse with water for 15 minutes; seek medical attention .

- Storage : Keep in airtight containers away from oxidizers at <25°C .

Advanced Research Questions

Q. How does this compound perform as a ligand in coordination polymers or metal-organic frameworks (MOFs)?

Methodological Answer: The compound’s flexible ether backbone and dual amine groups enable diverse coordination modes:

- Cadmium(II) Frameworks : Synthesize 3D MOFs by reacting with Cd(NO) in DMF/water. Characterize via photoluminescence and single-crystal XRD (space group P21/n, Z=4) .

- Copper Complexes : Form diacetatocopper complexes for hypoglycemic studies; monitor coordination via IR (shift in N-H stretching at ~3300 cm) .

Table: Key Coordination Parameters

| Metal Center | Ligand Ratio | Application | Structural Features |

|---|---|---|---|

| Cd(II) | 1:2 | Photoluminescent MOFs | 3D framework, 1284.78 ų volume |

| Cu(II) | 1:1 | Pharmacological agents | Square-planar geometry |

Q. How do researchers reconcile contradictory data on the compound’s pharmacological efficacy vs. toxicity?

Methodological Answer: Address contradictions through dose-response studies and histopathological analysis:

- Hypoglycemic Activity : Administer 10–50 mg/kg doses to rat models; measure serum glucose reduction via enzymatic assays (e.g., glucose oxidase) .

- Toxicity Mitigation :

- Pancreatic Histology : Observe cytoplasmic vacuolation and necrosis at >4-week exposures; adjust dosing intervals .

- Computational Modeling : Use DFT to predict metabolic pathways (e.g., CYP450 interactions) and identify toxic metabolites .

Q. What computational methods are used to model the compound’s supramolecular interactions?

Methodological Answer: Employ hybrid quantum mechanics/molecular mechanics (QM/MM) approaches:

- Docking Studies : Simulate binding to biological targets (e.g., insulin receptors) using AutoDock Vina. Validate with experimental IC values .

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level; calculate electrostatic potential maps to predict nucleophilic/electrophilic sites .

Q. How can crystallographic data resolve discrepancies in reported structural parameters?

Methodological Answer: Refine XRD data with SHELX suites (e.g., SHELXL-2018):

- Data Collection : Use Stoe IPDS diffractometer (MoKα, λ = 0.71073 Å) at 153 K to minimize thermal motion .

- Validation Metrics :

Table: Crystallographic Refinement Example

| Parameter | Value | Source |

|---|---|---|

| Space Group | P21/n | |

| a, b, c (Å) | 5.2998, 19.4005, 12.7277 | |

| β (°) | 100.960 | |

| R1 (I > 2σ(I)) | 0.033 |

Eigenschaften

IUPAC Name |

N-methyl-2-[2-(methylamino)ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O/c1-7-3-5-9-6-4-8-2/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPJBVRYAHYMNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369226 | |

| Record name | 1,5-BIS(METHYLAMINO)-3-OXAPENTANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2620-27-1 | |

| Record name | 1,5-BIS(METHYLAMINO)-3-OXAPENTANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.